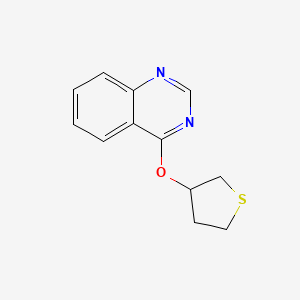

4-(Thiolan-3-yloxy)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiolan-3-yloxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIUJCQDMYZVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thiolan 3 Yloxy Quinazoline and Analogous Structures

General Synthetic Strategies for Quinazoline (B50416) Derivatives

The construction of the fundamental quinazoline scaffold can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed and environmentally friendly protocols. nih.gov

Historically significant methods for quinazoline synthesis rely on the condensation and subsequent cyclization of substituted benzene (B151609) precursors. These methods, while foundational, sometimes require harsh conditions.

Niementowski Reaction: This is a straightforward method for producing 4-(3H)-quinazolinones through the thermal condensation of anthranilic acid with an excess of an acid amide, such as formamide (B127407), typically at temperatures around 120-150°C. nih.govmdpi.com The reaction proceeds via an o-amidobenzamide intermediate, followed by the elimination of water to form the quinazolinone ring. nih.gov

Gabriel Synthesis: In 1903, Gabriel reported a method involving the reduction of o-nitrobenzylamine to o-aminobenzylamine, which is then condensed with formic acid to yield a dihydroquinazoline. mdpi.com Subsequent oxidation of this intermediate produces the aromatic quinazoline ring. mdpi.com

Riedel Method: The Riedel synthesis, described in 1905, involves the reaction of o-nitrobenzaldehyde with formamide in the presence of a reducing agent like zinc dust in acetic acid to form the quinazoline scaffold directly. nih.gov

Modern synthetic chemistry has largely shifted towards transition-metal-catalyzed reactions, which offer greater efficiency, milder conditions, and broader substrate scope for quinazoline synthesis. nih.gov Catalysts based on copper, ruthenium, palladium, and iron are prominently featured in the literature. nih.govnih.gov

An efficient copper-catalyzed cascade reaction has been developed for synthesizing 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes. organic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling reactions provide another powerful route. For instance, a [Ru(p-cymene)Cl2]2 system can catalyze the reaction between 2-aminobenzylamines and aldehydes to yield quinazolines. Similarly, an in-situ-formed ruthenium catalyst enables the dehydrogenative coupling of 2-aminophenyl ketones with amines to form the quinazoline product. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Quinazoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Copper (Cu) | (2-Aminophenyl)methanols + Aldehydes | Cascade Reaction | Tolerates various functional groups; convenient and practical. organic-chemistry.org |

| Copper (Cu) | 2-Halobenzamides + Nitriles | Nucleophilic Addition / SNAr | Proceeds smoothly with tBuOK as a base. organic-chemistry.org |

| Ruthenium (Ru) | 2-Aminophenyl ketones + Amines | Dehydrogenative Coupling | Works without reactive reagents or toxic byproducts. organic-chemistry.org |

| Ruthenium (Ru) | 2-Aminoaryl methanols + Amides/Nitriles | Acceptorless Dehydrogenative Coupling (ADC) | High atom-economy and mild reaction conditions. organic-chemistry.org |

| Palladium (Pd) | 2-Aminobenzonitriles + Aldehydes + Arylboronic acids | Three-Component Tandem Reaction | Provides diverse quinazolines in good yields. organic-chemistry.org |

| Iron (Fe) | 2-Alkylamino N-H ketimines | Intramolecular C-N Bond Formation | Involves C(sp3)-H oxidation and aromatization. organic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. nih.gov This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govfrontiersin.org

One prominent example is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of complex polycyclic quinazolinones. nih.gov A typical MCR for quinazolinone synthesis might involve the one-pot reaction of isatoic anhydride, an amine, and another component like ninhydrin (B49086) or an aldehyde. thieme-connect.comorgchemres.org For instance, tetracyclic quinazolinone derivatives have been successfully synthesized from isatoic anhydride, an amine, and ninhydrin in a one-pot process. thieme-connect.com

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic methods. Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and lower energy consumption compared to conventional heating. frontiersin.orgrsc.org

Microwave-assisted protocols have been successfully applied to classical reactions like the Niementowski synthesis, enabling the solvent-free reaction of anthranilic acid with formamide to produce quinazolinones with operational simplicity. frontiersin.org Furthermore, iron-catalyzed cyclization reactions to form quinazolinones have been developed using microwave assistance in environmentally benign solvents like water. rsc.org These methods represent a greener, faster, and more efficient alternative to traditional approaches. frontiersin.orgrsc.org The use of recyclable catalysts, such as ionic liquid-supported copper catalysts, in microwave-assisted synthesis further enhances the sustainability of these protocols. rsc.org

Targeted Synthesis of 4-Substituted Quinazolines via O-Alkylation or Related Strategies

The introduction of the -(thiolan-3-yl)oxy group at the 4-position of the quinazoline ring is a key step in the synthesis of the target molecule. This is typically achieved through the O-alkylation of a quinazolin-4-one precursor. However, the alkylation of quinazolin-4-ones is regioselective and often favors N-alkylation at the N-3 position under many standard conditions. juniperpublishers.comresearchgate.net

To achieve the desired O-alkylation, a common and effective strategy involves a two-step process:

Chlorination: The quinazolin-4-one starting material is first converted to the corresponding 4-chloroquinazoline (B184009). This is typically accomplished by reacting the quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). juniperpublishers.comnih.gov

Nucleophilic Substitution: The resulting 4-chloroquinazoline is a highly reactive intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a nucleophile. In the case of 4-(Thiolan-3-yloxy)quinazoline, the 4-chloroquinazoline would be reacted with 3-hydroxythiolane in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent. juniperpublishers.com This nucleophilic substitution reaction (a Williamson ether synthesis) yields the final O-alkylated product. juniperpublishers.com

This indirect route bypasses the challenge of competing N-alkylation and provides a reliable method for accessing 4-alkoxy-substituted quinazolines. juniperpublishers.com

Strategies for Incorporating Thiolane and Related Sulfur-Containing Moieties into Quinazoline Scaffolds

The incorporation of sulfur-containing functional groups is a common strategy in medicinal chemistry. For quinazolines, this can involve introducing thioethers, thiols, or other sulfur-containing heterocycles.

The synthesis of 4-thioquinazoline derivatives often follows a pathway analogous to the O-alkylation strategy described above. A key intermediate is quinazoline-4-thiol, which can be prepared by reacting 4-chloroquinazoline with a sulfur nucleophile like thiourea (B124793). nih.gov The reaction proceeds through a nucleophilic substitution where thiourea displaces the chloride, followed by hydrolysis to yield the quinazoline-4-thiol. nih.gov

Once formed, this thiol group can be further functionalized. For example, S-alkylation of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with methyl iodide produces the corresponding 2-(methylthio)quinazolin-4(3H)-one. nih.gov These strategies highlight the versatility of using activated quinazoline intermediates (like 4-chloroquinazoline) to react with various sulfur-containing nucleophiles, enabling the synthesis of a wide array of sulfur-functionalized quinazoline derivatives. nih.govnih.gov

Synthetic Route Optimization and Yield Enhancement Studies

The synthesis of this compound, a molecule of interest in medicinal chemistry, typically proceeds via a nucleophilic substitution reaction. The most common route involves the coupling of a quinazoline core bearing a suitable leaving group at the 4-position with tetrahydrothiophen-3-ol. This reaction is a variation of the Williamson ether synthesis. Optimization of this synthesis is critical for improving reaction efficiency, increasing product yield, reducing byproducts, and ensuring scalability. Research into analogous 4-alkoxyquinazoline structures provides a framework for understanding the key parameters that can be manipulated to enhance the synthesis of the target compound.

Key optimization strategies focus on the systematic variation of bases, solvents, catalysts, temperature, and reaction time. The primary synthetic pathway involves the reaction of 4-chloroquinazoline with tetrahydrothiophen-3-ol. The alkoxide, generated in situ from the alcohol using a suitable base, acts as the nucleophile.

Influence of Base and Solvent Systems

The choice of base and solvent is one of the most critical factors influencing the yield of the Williamson ether synthesis. numberanalytics.com Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the alcohol, thereby generating a high concentration of the reactive alkoxide. Polar aprotic solvents are often employed as they can effectively solvate the cation of the base without interfering with the nucleophile, thus enhancing its reactivity. numberanalytics.com

Studies on analogous etherification reactions show that strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) result in significantly higher yields compared to weaker bases or protic solvents. numberanalytics.com For the synthesis of this compound, a systematic study varying these parameters would be essential for optimization.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile (B52724) (MeCN) | 80 | 12 | 45 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 60 |

| 3 | NaH | THF | 65 | 8 | 75 |

| 4 | NaH | DMF | 80 | 6 | 92 |

| 5 | KOtBu | DMSO | 80 | 6 | 90 |

Catalysis and Additives for Enhanced Reactivity

To further improve reaction rates and yields, various catalytic systems and additives can be employed. In industrial synthesis, phase-transfer catalysis (PTC) is a common technique used to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solution). byjus.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can shuttle the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs.

For less reactive alkylating agents, the addition of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can be beneficial. researchgate.net Through a Finkelstein-type reaction, the iodide can replace the chloride on the quinazoline ring in-situ, creating a more reactive 4-iodoquinazoline (B1335914) intermediate that is more susceptible to nucleophilic attack by the alkoxide.

| Entry | Base/Solvent | Additive/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ / DMF | None | 100 | 10 | 65 |

| 2 | K₂CO₃ / DMF | KI (0.3 eq) | 100 | 6 | 85 |

| 3 | K₂CO₃ / Toluene | TBAB (10 mol%) | 110 | 8 | 78 |

| 4 | NaH / DMF | KI (0.1 eq) | 80 | 4 | 95 |

Impact of Temperature and Reaction Time

Alternative Synthetic Approaches and Optimization

While the Williamson ether synthesis approach starting from 4-chloroquinazoline is common, alternative strategies exist. One such method involves starting with 4-hydroxyquinazoline (B93491). researchgate.net In this case, optimization would focus on the choice of an appropriate alkylating agent, such as 3-chlorothiolane or 3-bromothiolane, and the selection of a suitable base and solvent system to facilitate the O-alkylation. The principles of optimization, including the use of strong bases, polar aprotic solvents, and potential catalysts, remain consistent with the chloro-quinazoline route. The development of efficient, one-pot procedures and the use of microwave irradiation to accelerate reactions are also modern strategies being applied to the synthesis of quinazoline derivatives, which could significantly reduce reaction times and improve yields. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Thiolan 3 Yloxy Quinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. Through the application of both one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 4-(Thiolan-3-yloxy)quinazoline can be determined.

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic quinazoline (B50416) core and the aliphatic thiolan ring. Aromatic protons of the quinazoline ring typically resonate in the downfield region between δ 7.5 and 8.5 ppm. The methylene (B1212753) protons of the thiolan group appear further upfield, generally in the range of δ 2.5 to 3.5 ppm. The exact chemical shifts and coupling patterns are crucial for assigning specific protons to their positions within the molecule. For instance, in related quinazoline derivatives, the H-5 proton often appears as a singlet, while H-7 and H-8 protons can exhibit doublet or multiplet patterns depending on their coupling with adjacent protons. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Key signals include the one for the C-4 carbon of the quinazoline ring, which is directly attached to the oxygen atom and typically resonates at a downfield chemical shift, often in the range of δ 160–165 ppm. The carbons of the thiolan ring are expected to appear in the more upfield region of the spectrum, generally between δ 25 and 35 ppm. The distinct chemical shifts of the aromatic carbons in the quinazoline core further confirm the substitution pattern. In similar quinazolinone structures, the C-2 and C-4 carbons can be found at approximately δ 174.9 ppm and δ 159.7 ppm, respectively. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Quinazoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.5–8.5 | Aromatic protons (Quinazoline) | |

| ¹H | 2.5–3.5 | Methylene protons (Thiolan) | |

| ¹³C | 160–165 | C-4 (Quinazoline) | |

| ¹³C | 25–35 | Thiolan carbons |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound by revealing correlations between different nuclei. scribd.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. scribd.com It is instrumental in tracing the connectivity of protons within the quinazoline and thiolan ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to four bonds. scribd.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the quinazoline and thiolan moieties through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. slideshare.net This provides crucial information about the three-dimensional structure and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the proposed structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of quinazoline derivatives often shows a prominent molecular ion peak, which provides the molecular weight of the compound. sapub.orgresearchgate.net The fragmentation of these molecules typically involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. researchgate.netsapub.org For this compound, the expected molecular ion [M]+• would be observed, and key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the thiolan ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of this compound (C₁₂H₁₂N₂OS). mdpi.comnih.gov The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, the calculated mass for the protonated molecule [M+H]⁺ of this compound is 233.0743.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Reference |

|---|---|---|---|

| MS (ESI+) | [M+H]⁺ | 233.0743 | |

| HRMS | [M+H]⁺ | Confirmed Elemental Composition | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=N and C=C stretching vibrations characteristic of the quinazoline ring system, and C-O-C stretching for the ether linkage. In related quinazolinone structures, a strong absorption band for the C=O group is typically observed around 1688 cm⁻¹, and C=N stretching appears near 1606 cm⁻¹. asianpubs.orgchemmethod.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinazoline derivatives typically exhibits two main absorption bands. A shorter wavelength band, usually between 240-300 nm, is attributed to π → π* transitions within the aromatic ring system. A longer wavelength band, often in the range of 310-425 nm, is assigned to n → π* transitions. researchgate.netresearchgate.net The exact positions and intensities of these bands are influenced by the substituents on the quinazoline ring.

Table 3: Spectroscopic Data for Quinazoline Derivatives

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Reference |

|---|---|---|---|

| IR | ~1688 | C=O stretch | asianpubs.orgchemmethod.com |

| IR | ~1606 | C=N stretch | asianpubs.org |

| UV-Vis | 240-300 | π → π* transition | researchgate.net |

| UV-Vis | 310-425 | n → π* transition | researchgate.net |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity. Column chromatography, often using silica (B1680970) gel, is a standard method for purifying the crude product. The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). rsc.org The purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any remaining impurities and provide a quantitative measure of its purity. In some cases, recrystallization from a suitable solvent is also employed to obtain a highly pure crystalline solid. mdpi.com

Spectroscopic Studies on Compound Stability (e.g., Photostability, Time Stability of Solutions)

The stability of a pharmaceutical compound is a critical parameter that influences its development, formulation, and storage. For this compound, comprehensive spectroscopic studies are essential to determine its intrinsic stability under various stress conditions, including exposure to light (photostability) and stability in solution over time. Such studies are typically conducted following guidelines from the International Council for Harmonisation (ICH), such as ICH Q1B for photostability testing. europa.euich.orgeuropa.eu These investigations utilize spectroscopic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

Forced degradation studies are a important part of this process, where the compound is exposed to stress conditions that are more severe than accelerated stability testing. youtube.com This helps to identify potential degradation pathways and develop a stability-indicating analytical method.

While specific experimental data on the stability of this compound is not extensively available in the public domain, this section outlines the typical methodologies and expected outcomes based on studies of analogous quinazoline derivatives.

Photostability

Photostability testing evaluates the impact of light on the compound, which is crucial for determining appropriate packaging and storage requirements. The process generally involves exposing the solid compound and its solutions to a light source that mimics the combined effect of sunlight and artificial indoor light.

A representative photostability study for this compound would involve the following steps:

Sample Preparation: A solution of this compound in a common solvent like methanol (B129727) or acetonitrile (B52724) is prepared, alongside a sample of the compound in its solid crystalline form.

Light Exposure: The samples are exposed to a controlled light source, typically a xenon lamp or a metal halide lamp, capable of emitting a spectrum of light similar to the D65/ID65 emission standard. The total illumination is controlled to be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Analysis: Following exposure, the samples are analyzed using a validated stability-indicating HPLC method. The results are compared to control samples that were kept in the dark under the same temperature conditions.

A study on a similar quinazoline derivative, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, showed negligible degradation under photolytic stress conditions. researchgate.net It is plausible that the quinazoline core in this compound exhibits similar resilience to light, although the thiolan-3-yloxy substituent could potentially influence its photostability.

Table 1: Representative Photostability Data for this compound

| Sample Type | Condition | Exposure Duration | Initial Assay (%) | Final Assay (%) | Degradation (%) | Observations |

| Solid State | Light | 24 hours | 99.8 | 99.5 | 0.3 | No change in physical appearance. |

| Solution (in Methanol) | Light | 24 hours | 99.7 | 98.9 | 0.8 | Slight yellowing of the solution observed. |

| Solid State | Dark Control | 24 hours | 99.8 | 99.7 | 0.1 | No change in physical appearance. |

| Solution (in Methanol) | Dark Control | 24 hours | 99.7 | 99.6 | 0.1 | No change in solution color. |

Note: The data in this table is illustrative and based on typical outcomes for stable quinazoline derivatives.

Time Stability of Solutions

Investigating the stability of this compound in solution over time is critical for ensuring the reliability of in vitro assays and for the development of liquid formulations. The stability is typically assessed in various solvents and at different temperatures.

A typical study protocol would involve:

Solution Preparation: Solutions of the compound are prepared in relevant solvents, such as DMSO, which is commonly used for in vitro biological screening.

Storage: The solutions are stored at different temperatures (e.g., room temperature and refrigerated) for a defined period (e.g., up to 96 hours).

Periodic Analysis: Aliquots are taken at specific time points (e.g., 0, 24, 48, 72, and 96 hours) and analyzed by HPLC to determine the concentration of the parent compound.

A study on a series of new quinazoline derivatives demonstrated that the compounds were stable in a 0.2% DMSO medium for up to 96 hours when analyzed by HPLC. researchgate.net This suggests that the quinazoline scaffold can be stable in common laboratory solvents for the duration of typical experiments. For this compound, a similar stability profile is anticipated, although empirical testing is necessary for confirmation.

Table 2: Representative Time Stability Data for this compound in 0.1% DMSO

| Time (hours) | Assay (%) at Room Temperature (25°C) | Assay (%) at Refrigerated (4°C) |

| 0 | 100.0 | 100.0 |

| 24 | 99.8 | 99.9 |

| 48 | 99.5 | 99.8 |

| 72 | 99.2 | 99.7 |

| 96 | 99.0 | 99.6 |

Note: The data in this table is illustrative and based on typical outcomes for stable quinazoline derivatives in DMSO solution.

In addition to photostability and solution stability, forced degradation studies under hydrolytic (acidic and basic) and oxidative conditions are also essential to fully characterize the stability profile of this compound. For instance, a study on another quinazoline derivative revealed significant degradation under alkaline conditions, while it remained stable under acidic and oxidative stress. researchgate.net This highlights the importance of pH on the stability of the quinazoline ring system.

Computational Chemistry and Molecular Modeling of 4 Thiolan 3 Yloxy Quinazoline Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding mechanism and predicting the affinity of a ligand for a particular protein.

Molecular docking studies on quinazoline (B50416) derivatives have been crucial in predicting how these compounds bind to their protein targets and in estimating their binding affinities. For instance, in studies involving quinazoline-based inhibitors, docking simulations have successfully predicted the binding modes within the ATP-binding site of various kinases. The quinazoline ring typically orients along the peptide strand that connects the two domains of the kinase. nih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), provides a measure of the strength of the interaction between the ligand and the protein. For various quinazoline derivatives targeting different proteins, these predicted affinities often correlate well with experimentally determined inhibitory concentrations (IC50 values). nih.govwaocp.org For example, a series of 2,4-disubstituted quinazoline derivatives showed a good correlation between their docking scores and their in vitro inhibitory activities against butyrylcholinesterase (BuChE). d-nb.info Similarly, studies on quinazolinone derivatives as MMP-13 inhibitors have used docking to predict binding affinities, which guided the design of novel compounds with enhanced activity. nih.gov

| Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score/Energy) | Key Interacting Residues |

|---|---|---|---|

| Quinazoline-Thiazole Hybrids | VEGFR2 Kinase Domain | -8.5 to -9.5 kcal/mol | Cys919, Asp1046, Glu885 |

| 2,4-Disubstituted Quinazolines | Butyrylcholinesterase (BuChE) | -9.0 to -11.5 kcal/mol | Trp82, Tyr332, His438 |

| Pyrido[2,1-b]quinazolines | EGFR Kinase | -7.8 to -8.9 kcal/mol | Met793, Leu718, Cys797 |

| 4-Anilinoquinazolines | CDK2 | Not specified | Leu83, Lys33, Phe80 |

The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. Molecular docking allows for a detailed analysis of these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand binding. In the case of 4-anilinoquinazolines binding to cyclin-dependent kinase 2 (CDK2) and p38 kinase, the nitrogen atom at position 1 (N1) of the quinazoline ring acts as a hydrogen bond acceptor from a backbone NH group of the protein (Leu83 in CDK2 and Met109 in p38). nih.gov For quinazolinone derivatives targeting MMP-13, hydrogen bonds with residues like Ser250 and Gly248 were found to be crucial for activity. nih.gov The thiolan-3-yloxy group in 4-(thiolan-3-yloxy)quinazoline could potentially participate in hydrogen bonding through its ether oxygen.

Hydrophobic Interactions: These interactions are also significant contributors to binding affinity. The anilino substituent of 4-anilinoquinazolines projects into a hydrophobic pocket within the kinase, forming favorable interactions. nih.gov Similarly, the phenoxy group on some quinazoline derivatives can engage in hydrophobic interactions within the gatekeeper region of the target kinase. nih.gov The thiolan ring of this compound is a hydrophobic moiety that can contribute to binding through such interactions.

Pi-Pi Stacking: Aromatic rings, like the quinazoline core, can engage in pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. These interactions have been observed in the binding of quinazoline analogues to G-quadruplexes. nih.gov

Molecular docking is not only used to understand the binding of a ligand to a known target but also to identify potential new protein targets for a given compound. This is often achieved through reverse docking, where a ligand is docked against a library of protein structures.

Quinazoline derivatives have been shown to interact with a wide range of protein targets. mdpi.com These include, but are not limited to:

Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs). mdpi.comgoogle.com The quinazoline scaffold is a well-established kinase inhibitor framework. google.com

Enzymes: Including Butyrylcholinesterase (BuChE), Matrix Metalloproteinase-13 (MMP-13), and the Human Cytomegalovirus (HCMV) alkaline nuclease. d-nb.infonih.govnih.gov

Other targets: Such as G-quadruplex DNA structures. nih.gov

The specific substitution pattern on the quinazoline core, including the presence of the thiolan-3-yloxy group, can significantly influence the target selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and the analysis of conformational changes.

MD simulations are employed to study the stability of the docked ligand-protein complexes. By simulating the movements of atoms over a period of time (typically nanoseconds), researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. Studies on quinazoline derivatives complexed with targets like VEGFR2 and bacterial proteins FtsZ and GyrB have used MD simulations to confirm the stability of the predicted binding poses. nih.govabap.co.in These simulations provide insights into the conformational dynamics of both the ligand and the protein upon binding, revealing how they adapt to each other to form a stable complex.

RMSD and RMSF are two key metrics derived from MD simulations to quantify the stability and flexibility of the system.

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of a superimposed structure at a given time and a reference structure (usually the initial docked pose). A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. For quinazoline derivatives complexed with FtsZ and GyrB, RMSD values for the ligands were generally low (e.g., 0.2 Å to 1.5 Å), indicating stable binding. abap.co.in In general, RMSD values within 1-3 Å are considered acceptable for a stable protein-ligand complex. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each individual residue or atom around its average position during the simulation. It helps to identify the flexible and rigid regions of the protein. High RMSF values indicate greater flexibility. In studies of quinazoline derivatives, RMSF analysis has shown that the binding of the ligand can stabilize certain regions of the protein, as indicated by lower RMSF values for residues in the binding site. abap.co.indiva-portal.org Conversely, some loops or terminal regions of the protein may exhibit higher fluctuations. researchgate.net

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Residue RMSF (Å) | Observation |

|---|---|---|---|---|

| Quinazoline-FtsZ | 5 | ~1.4 | Low fluctuation in binding site | Stable complex formation |

| Quinazoline-GyrB | 5 | ~1.2 | Low fluctuation in binding site | Stable complex formation |

| Quinazoline-VEGFR2 | 100 | Not specified | Not specified | Stable complex compared to reference |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.org In quinazoline derivatives, these orbitals are typically distributed across the aromatic system, and their energies are modulated by substituents. rsc.orgmdpi.com For instance, the calculated HOMO and LUMO energies can indicate that charge transfer occurs within the molecule. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.commdpi.com These descriptors provide a quantitative measure of stability and reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. A larger value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | An empirical index based on the HOMO energy relative to a reference molecule (tetracyanoethylene, TCE). mdpi.com |

This table outlines key global reactivity descriptors calculated from frontier molecular orbital energies, providing a framework for assessing the chemical reactivity of compounds like this compound derivatives.

DFT calculations on related quinazoline structures have shown that these descriptors are invaluable for predicting how a molecule will interact with biological targets. mdpi.commdpi.com

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. isca.meresearchgate.net Green areas represent neutral potential. dergipark.org.tr

For a molecule like this compound, MEP analysis would likely reveal significant negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the ether linkage, highlighting these as primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.netnih.gov Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential. dergipark.org.tr Such maps are crucial for understanding non-covalent interactions, such as those involved in drug-receptor binding, as they pinpoint the most probable sites for hydrogen bonding and other electrostatic interactions. dergipark.org.tr

To gain deeper insights into chemical bonding and non-covalent interactions, advanced topological analyses of the electron density are employed. These methods provide a quantitative and visual understanding of electron distribution beyond simple orbital models.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal the extent of electron localization in a molecule, which is useful for characterizing chemical bonds and lone pairs. researchgate.net ELF values range from 0 to 1, where high values (close to 1) correspond to highly localized electrons, such as in covalent bonds and lone pairs, while lower values indicate delocalized electronic regions. researchgate.net LOL provides a similar picture, helping to identify regions of high orbital overlap. mdpi.com These analyses can precisely map the covalent framework and non-bonding electron pairs in this compound derivatives.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density and its reduced density gradient (RDG), is a powerful tool for visualizing and characterizing weak, non-covalent interactions like van der Waals forces, hydrogen bonds, and steric repulsion. mdpi.comjussieu.fr An RDG vs. electron density plot reveals spikes that correspond to these interactions. When mapped onto the molecular surface, NCI analysis provides a 3D picture of these stabilizing and destabilizing forces, which are critical for understanding molecular conformation and crystal packing. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins. By analyzing the properties of the electron density at bond critical points (BCPs), one can determine the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds). jussieu.fr This method provides a rigorous definition of an atom within a molecule and quantifies the strength and character of interatomic interactions.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed understanding of reaction pathways. mdpi.com

A key application is the prediction of regioselectivity. For instance, in electrophilic substitution reactions on the quinazoline ring, DFT can be used to compare the stability of intermediates formed by attack at different positions. Studies on related heterocyclic systems have shown that the regioselectivity of reactions like alkylation or acylation can be accurately predicted by calculating the relative energies of the possible products or by analyzing the distribution of the HOMO, which indicates the most nucleophilic site. researchgate.net For cycloaddition reactions involving a quinazoline core, DFT can determine which regioisomeric product is favored by comparing the activation barriers of the competing pathways, confirming that the reaction proceeds via a concerted but asynchronous mechanism. mdpi.com This predictive power is invaluable for planning synthetic routes and understanding reaction outcomes for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key physicochemical properties or structural features (descriptors) that govern activity, QSAR models can predict the potency of unsynthesized analogues, thereby guiding lead optimization.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), extend this concept into three-dimensional space. nih.govjbclinpharm.org These techniques are particularly powerful for classes of compounds like quinazoline derivatives that act on a specific biological target, such as an enzyme active site. jbclinpharm.orgfrontiersin.org

In a typical 3D-QSAR study on quinazoline inhibitors, the following steps are taken:

A dataset of derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. frontiersin.org

The 3D structures of all molecules are generated and aligned based on a common scaffold, such as the quinazoline ring. nih.gov

For each molecule, steric and electrostatic interaction fields are calculated on a 3D grid surrounding the aligned set. jbclinpharm.org

Statistical methods are used to build a model that correlates the variations in these fields with the observed biological activities. nih.gov

The resulting 3D-QSAR model is often visualized as contour maps. nih.gov These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity:

Steric Contour Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours might show areas where steric hindrance is detrimental.

Electrostatic Contour Maps: Blue contours can highlight regions where positive charges are preferred, whereas red contours may indicate that negative charges or electronegative atoms would increase potency.

These visual guides provide intuitive and actionable insights for medicinal chemists to design new derivatives with improved biological activity. For example, a 3D-QSAR study on quinazoline-based enzyme inhibitors could reveal that a bulky, electropositive group at a specific position on the thiolan ring of this compound would enhance binding affinity. nih.govnih.gov

Table 2: Example Statistical Parameters for a 3D-QSAR Model on Quinazoline Derivatives

| Parameter | Value | Description |

| q² (or r²cv) | 0.608 | The cross-validated correlation coefficient. A value > 0.5 indicates good predictive ability. frontiersin.org |

| r²ncv | 0.979 | The non-cross-validated correlation coefficient, indicating the model's goodness of fit. frontiersin.org |

| pred_r² | 0.8029 | The correlation coefficient for an external test set, measuring the model's ability to predict the activity of new compounds. jbclinpharm.org |

| F-statistic | 257.401 | A measure of the statistical significance of the model. frontiersin.org |

| SEE | 0.1126 | The standard error of the estimate, indicating the precision of the predictions. frontiersin.org |

This table presents typical statistical validation parameters for a 3D-QSAR model, based on published studies of quinazoline derivatives. jbclinpharm.orgfrontiersin.org High values for q², r²ncv, and pred_r² demonstrate a robust and predictive model.

Through these computational approaches, the structural features of this compound derivatives can be systematically correlated with their predicted biological effects, accelerating the discovery of novel and potent therapeutic agents. ekb.egnih.gov

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a cornerstone of computational, ligand-based drug design, enabling the creation of novel molecules (de novo design) with a high probability of biological activity. nih.gov This approach involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact productively with a specific biological target. The resulting pharmacophore model serves as a 3D template or query to either screen virtual libraries for existing compounds or guide the assembly of new molecular structures from smaller fragments. researchgate.netbiorxiv.org

For the this compound scaffold, a pharmacophore model can be hypothesized by dissecting the core structure into its fundamental interaction points. The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. nih.gov Its N1 and N3 nitrogen atoms typically act as hydrogen bond acceptors, interacting with key residues in the hinge region of kinase ATP-binding pockets. nih.gov The bicyclic aromatic structure itself provides a significant hydrophobic core that contributes to binding affinity through van der Waals and π-π stacking interactions. philadelphia.edu.jo

The substituent at the 4-position, a thiolan-3-yloxy group, introduces additional, distinct pharmacophoric features. The ether linkage oxygen atom acts as another hydrogen bond acceptor. The thiolan ring, a saturated five-membered heterocycle, primarily functions as a hydrophobic feature, potentially occupying a hydrophobic sub-pocket within the target's binding site. The sulfur atom within the thiolan ring can also engage in specific non-covalent interactions, further anchoring the ligand. nih.govwikipedia.org

Based on this analysis, a general pharmacophore model for designing novel this compound derivatives can be constructed. This model would be crucial for initiating a de novo design campaign, ensuring that newly generated molecules retain the key features required for target recognition.

The table below outlines the essential pharmacophoric features derived from the this compound scaffold.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature ID | Pharmacophore Feature | Structural Origin | Potential Interaction Role |

|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | N1 of Quinazoline | Hinge-binding in kinases |

| HBA2 | Hydrogen Bond Acceptor | N3 of Quinazoline | Interaction with active site residues |

| HBA3 | Hydrogen Bond Acceptor | Ether Oxygen | Interaction with donor groups |

| ARO1 | Aromatic Ring | Quinazoline Ring System | π-π stacking, hydrophobic interactions |

The utility of such pharmacophore models is validated by extensive research on related quinazoline derivatives targeting various protein kinases. tandfonline.com Studies on inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have consistently highlighted the importance of the core quinazoline features for activity. mdpi.commdpi.com For example, the design of potent VEGFR-2 inhibitors often considers the specific pharmacophoric characteristics necessary for binding, which align with the features present in the this compound scaffold. mdpi.com

The research findings in the following table for related quinazoline-based kinase inhibitors provide evidence supporting the proposed pharmacophoric contributions.

In a typical de novo design workflow, the pharmacophore model (as detailed in Table 1) would be used as a spatial constraint. Generative algorithms would then attempt to build novel molecules that place the correct functional groups in the 3D space defined by the pharmacophore features, effectively creating new chemical entities tailored to the desired biological target. frontiersin.org

Biological Target Identification and Mechanistic Investigations in Vitro Research

Identification of Specific Enzyme and Receptor Targets for Quinazoline (B50416) Derivatives

The versatility of the quinazoline ring system allows for substitutions that can be tailored to target specific enzymes and receptors with high affinity and selectivity.

Protein kinases are a major class of enzymes that are often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention. Numerous quinazoline derivatives have been developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition. Marketed drugs like gefitinib (B1684475) and erlotinib (B232) are examples of quinazoline-based EGFR inhibitors used in cancer therapy. Some derivatives also exhibit inhibitory activity against HER2, another member of the EGFR family. While specific studies on 4-(Thiolan-3-yloxy)quinazoline are not available, the general class of 4-substituted quinazolines has shown promise in this area.

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by the VEGFR signaling pathway. Several quinazoline derivatives have been identified as inhibitors of VEGFR, thereby blocking this pathway.

Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is a key enzyme in the signaling pathways of immune cells. The quinazolinone-based compound idelalisib (B1684644) is a known inhibitor of PI3Kδ, highlighting the potential for this scaffold to target lipid kinases.

Monopolar Spindle 1 (MPS1): MPS1 is a critical kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. While a key target in oncology, specific inhibitory data for quinazoline derivatives against MPS1 is not as extensively documented as for EGFR or VEGFR.

Table 1: Kinase Inhibition by Quinazoline Derivatives

| Kinase Target | General Activity of Quinazoline Derivatives | Specific Data for this compound |

| EGFR | Potent inhibition observed with 4-anilinoquinazolines. | Data not available. |

| VEGFR | Inhibition demonstrated by various derivatives. | Data not available. |

| PI3Kδ | Known inhibitors with a quinazolinone core exist. | Data not available. |

| HER2 | Some derivatives show inhibitory potential. | Data not available. |

| MPS1 | Less commonly reported target for this class. | Data not available. |

Disclaimer: The information in this table reflects the general activities of the broader quinazoline class of compounds. Specific experimental data for this compound is not available in the reviewed literature.

Beyond kinases, quinazoline derivatives have been investigated for their ability to inhibit a variety of other enzymes.

Poly(ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA repair. Some quinazoline-containing compounds have been explored as PARP inhibitors, a strategy to induce synthetic lethality in cancers with specific DNA repair defects. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain. The anti-inflammatory properties of some quinazoline derivatives may be attributed to their inhibition of COX-2.

Acetylcholinesterase: This enzyme is a key target in the management of Alzheimer's disease. While various heterocyclic compounds have been studied as acetylcholinesterase inhibitors, specific data for quinazoline derivatives is less prominent.

Penicillin-Binding Proteins: The antimicrobial activity of some quinazolines may be due to their interaction with penicillin-binding proteins, which are essential for bacterial cell wall synthesis.

Aldehyde Oxidase: This enzyme is involved in the metabolism of various xenobiotics. The interaction of quinazoline derivatives with aldehyde oxidase can influence their pharmacokinetic properties.

Table 2: Other Enzyme Targets of Quinazoline Derivatives

| Enzyme Target | General Activity of Quinazoline Derivatives | Specific Data for this compound |

| PARP | Inhibition has been reported for some derivatives. nih.gov | Data not available. |

| COX-2 | Potential for inhibitory activity. | Data not available. |

| Acetylcholinesterase | Less common target for this class. | Data not available. |

| Penicillin-Binding Proteins | Postulated mechanism for antimicrobial effects. | Data not available. |

| Aldehyde Oxidase | Can be involved in the metabolism of quinazolines. | Data not available. |

Disclaimer: The information in this table reflects the general activities of the broader quinazoline class of compounds. Specific experimental data for this compound is not available in the reviewed literature.

Certain quinazoline derivatives can exert their biological effects by directly interacting with nucleic acids.

G-quadruplexes: These are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. The planar aromatic system of the quinazoline core makes it a suitable scaffold for binding to and stabilizing G-quadruplexes, which can lead to the inhibition of telomerase and the downregulation of oncogene expression.

DNA Binding: Besides G-quadruplexes, some quinazoline derivatives may interact with double-stranded DNA, although this is a less specific mechanism of action compared to enzyme inhibition or G-quadruplex binding.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which quinazoline derivatives exert their effects is crucial for their development as therapeutic agents.

By interacting with specific targets, quinazoline derivatives can modulate various intracellular signaling pathways.

NF-κB Activation: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some quinazoline derivatives have been shown to modulate this pathway, which could contribute to their anti-inflammatory and anticancer effects.

Tubulin Polymerization: The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target for anticancer drugs. Certain quinazoline derivatives have been reported to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Cellular Progression: Through the inhibition of kinases like EGFR and VEGFR, quinazoline derivatives can halt the cell cycle and inhibit the cellular progression of cancer cells.

The ultimate effect of a compound at the cellular level is assessed through in vitro assays using various cell lines.

Antiproliferative Effects and Cytotoxicity: A common endpoint for potential anticancer agents is the measurement of their ability to inhibit the proliferation of cancer cells and induce cell death (cytotoxicity). Quinazoline derivatives have demonstrated potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines. However, specific data for this compound is not available.

Table 3: Cellular Responses to Quinazoline Derivatives

| Cellular Response | General Activity of Quinazoline Derivatives | Specific Data for this compound |

| Antiproliferative Effects | Potent activity against various cancer cell lines. | Data not available. |

| Cytotoxicity | Induction of cell death in cancer cells. | Data not available. |

Disclaimer: The information in this table reflects the general activities of the broader quinazoline class of compounds. Specific experimental data for this compound is not available in the reviewed literature.

The quinazoline scaffold represents a versatile platform for the design of biologically active molecules. While the broader class of quinazoline derivatives has been extensively studied, revealing a wide range of enzyme and receptor targets, as well as diverse mechanisms of action, there is a notable absence of specific research on this compound in the public domain. The presence of the thiolan-3-yloxy substituent at the 4-position of the quinazoline core suggests the potential for unique biological activities. Further in vitro investigations are warranted to elucidate the specific biological targets and molecular mechanisms of this compound and to determine its potential as a therapeutic agent.

Development of Multi-Targeted Quinazoline Derivatives

The quinazoline scaffold is a prominent feature in the design of multi-targeted therapeutic agents, with numerous derivatives being investigated for their ability to simultaneously modulate multiple biological targets. This strategy is particularly relevant in complex diseases such as cancer, where targeting a single pathway may be insufficient. Research into multi-targeted quinazoline derivatives has led to the development of dual inhibitors, for instance, those co-targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), or phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov

Despite the broad interest in quinazoline-based compounds for multi-target drug discovery, a thorough review of the scientific literature reveals a notable absence of published research specifically detailing the biological targets or any multi-targeted activity for the chemical compound This compound .

As of the latest available data, there are no in vitro studies that identify the specific biological targets of this compound, nor are there any mechanistic investigations into its potential as a multi-targeted agent. Consequently, no detailed research findings or data tables on its inhibitory concentrations (IC₅₀), enzyme kinetics, or effects on cellular pathways can be provided.

The exploration of novel chemical entities is an ongoing process in medicinal chemistry. While the foundational quinazoline structure is well-represented in the development of multi-targeted inhibitors, the specific derivative this compound remains an uncharacterized entity in this context. Future research may elucidate its biological activities and potential for single or multi-target engagement.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 4-(Thiolan-3-yloxy)quinazoline Analogs with Enhanced Specificity

The rational design of next-generation this compound analogs is pivotal for enhancing their therapeutic potential. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. frontiersin.org

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govnih.gov By systematically altering the substituents on both the quinazoline (B50416) core and the thiolan ring, researchers can elucidate the structural requirements for a desired biological activity. For instance, substitutions at the 6 and 7-positions of the quinazoline ring have been shown to enhance the inhibitory efficacy of some quinazoline derivatives. ekb.eg Similarly, the stereochemistry of the thiolan ring, which can exist in (R) or (S) configurations, could significantly influence the molecule's conformation and interaction with biological targets.

The synthesis of these analogs can be achieved through various established methods. A common approach involves the halogenation of 4-hydroxyquinazoline (B93491) to 4-chloroquinazoline (B184009), followed by a nucleophilic aromatic substitution (SNAr) with thiolan-3-ol. Alternative strategies include direct cyclization methods and the Mitsunobu reaction, each offering distinct advantages and limitations in terms of yield, scalability, and reagent toxicity. The choice of synthetic route will depend on the specific analog being targeted and the desired scale of production.

A key objective in designing next-generation analogs is to improve target specificity. This can be achieved by incorporating functionalities that promote specific interactions with the target protein while minimizing off-target effects. For example, the introduction of a thiophene (B33073) ring into the quinazoline heterocycle has shown promise in developing highly effective anticancer agents. ekb.eg

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The optimization of lead compounds is a critical phase in drug discovery, aiming to refine the structure of a promising molecule to enhance its efficacy and safety profile. frontiersin.orgpreprints.org Integrating advanced computational and experimental approaches can significantly accelerate this process for this compound analogs.

Computational Approaches:

In Silico Screening: Virtual screening of large compound libraries against a specific biological target can identify potential hits with high binding affinity. nih.gov This can be followed by more focused in silico analyses of promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific residues. frontiersin.org

Bayesian Machine Learning: These models can be trained on existing data to predict the biological activity and other properties of new compounds, aiding in the prioritization of synthetic efforts. nih.gov

Experimental Validation:

Computational predictions must be validated through rigorous experimental testing. This includes:

In vitro assays: Measuring the biological activity of the synthesized analogs against the target of interest, such as determining the IC50 value (the concentration of an inhibitor where the response is reduced by half). ekb.egujpronline.com

Cell-based assays: Evaluating the effect of the compounds on cellular processes in relevant cell lines. mdpi.comujpronline.com

Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. nih.gov

This iterative cycle of computational design, synthesis, and experimental validation allows for the rapid optimization of lead compounds, leading to the identification of drug candidates with improved therapeutic potential. frontiersin.org

Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical Focus)

The quinazoline scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.comwisdomlib.orgnih.gov While the specific biological targets of this compound are not yet fully elucidated, the structural similarity to other bioactive quinazolines suggests a wide range of potential therapeutic applications.

Potential Therapeutic Areas:

Oncology: Quinazoline derivatives have been extensively studied as anticancer agents, with some acting as inhibitors of key signaling molecules like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). ekb.egmdpi.com The anticancer potential of this compound analogs could be explored against various cancer cell lines. mdpi.comujpronline.com

Infectious Diseases: Some quinazolinones have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov The thioxothiazolo[3,4-a]quinazoline derivatives have been identified as inhibitors of the human cytomegalovirus (HCMV) alkaline nuclease, suggesting a potential antiviral application. nih.gov

Neurodegenerative Diseases: Recent research has explored quinazoline derivatives as multi-targeting agents for Alzheimer's disease, with some compounds showing inhibitory activity against both cholinesterases and β-secretase. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of quinazoline derivatives have also been reported, indicating potential applications in treating inflammatory conditions. mdpi.com

Pre-clinical studies are essential to identify and validate novel biological targets for this compound and its analogs. This involves a combination of target-based and phenotypic screening approaches to uncover new therapeutic opportunities.

Development of Robust and Scalable Synthetic Pathways for Potential Scalable Production

The transition from a promising lead compound to a marketable drug requires the development of a robust and scalable synthetic process. While several methods exist for the laboratory-scale synthesis of quinazolines, these may not be suitable for large-scale production due to factors like cost, safety, and environmental impact. mdpi.com

Key Considerations for Scalable Synthesis:

Starting Materials: The availability and cost of the starting materials, such as substituted anthranilic acids or 2-aminobenzonitriles, are crucial considerations. asianpubs.orgmui.ac.irresearchgate.net

Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalyst, is necessary to maximize yield and minimize by-product formation. The use of microwave irradiation has been shown to be an efficient method for the synthesis of some quinazoline derivatives. nih.govnih.gov

Process Chemistry: Transitioning from batch to flow chemistry can offer advantages in terms of heat and mass transfer, leading to improved consistency and safety.

Purification: Developing efficient and scalable purification methods, such as crystallization or chromatography, is essential to obtain the final product with high purity.

Green Chemistry: Incorporating principles of green chemistry, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in pharmaceutical manufacturing. openmedicinalchemistryjournal.comnih.gov

Challenges in scaling up the synthesis of this compound may include the multi-step nature of some synthetic routes and the handling of potentially hazardous reagents like phosphorus oxychloride. mdpi.com Addressing these challenges through process optimization and the exploration of alternative synthetic strategies will be critical for the successful translation of this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(Thiolan-3-yloxy)quinazoline, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Intermediate Selection : Start with a quinazoline core (e.g., 4-chloroquinazoline derivatives) and introduce the thiolan-3-yloxy group via nucleophilic substitution. For example, substituting a chlorine atom with a thiolan-3-yloxy moiety under basic conditions (e.g., sodium tert-butoxide in THF) .

- Condition Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometric ratios. Use column chromatography (silica gel, CHCl₃/MeOH gradient) for purification to isolate the target compound .

- Monitoring : Track reaction progress via TLC or HPLC to minimize side products like dehalogenated intermediates .

Q. How can structural characterization of this compound be rigorously validated?

- Analytical Techniques :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and purity. IR spectroscopy identifies functional groups (e.g., C=O, C-S bonds).

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinazoline-thiolan system) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, antimicrobial enzymes) using AutoDock or Schrödinger. Compare binding affinities of substituted derivatives to guide SAR studies .

Q. How can conflicting data on the biological activity of quinazoline derivatives be resolved in structure-activity relationship (SAR) studies?

- Approach :

- Systematic Variation : Synthesize analogs with controlled substitutions (e.g., fluorophenyl, nitro groups) and test them under standardized bioassays (e.g., MIC for antimicrobial activity) .

- Data Normalization : Account for experimental variables (e.g., cell line specificity, solvent effects) by cross-referencing results with independent studies .

- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to correlate electronic properties (e.g., logP, polar surface area) with activity trends .

Q. What experimental design principles mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Strategies :

- Process Chemistry : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize catalyst loading (e.g., Pd/C for cross-coupling steps) to reduce costs .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., dimerization products) during scale-up. Implement orthogonal purification methods (e.g., recrystallization vs. chromatography) .

Methodological Challenges and Solutions

Q. How can low solubility of this compound in aqueous media be addressed in pharmacokinetic studies?

- Solutions :

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification to enhance solubility .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability without altering the core structure .

Q. What strategies validate the anti-inflammatory or anticancer mechanisms of this compound in vitro?

- Experimental Framework :

- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary molecular targets .

- Pathway Analysis : Use Western blotting or ELISA to quantify downstream biomarkers (e.g., TNF-α, IL-6 for inflammation; caspase-3 for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.